molecular formula C12H17N7 B3822176 4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone

4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone

Cat. No. B3822176
M. Wt: 259.31 g/mol
InChI Key: UPIXXZNPLPKAND-UKTHLTGXSA-N
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Description

“4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone” is a chemical compound. The parent compound, 4-(diethylamino)benzaldehyde, is a member of the class of benzaldehydes carrying a diethylamino substituent at position 4 . It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor .


Molecular Structure Analysis

The molecular structure of the parent compound, 4-(diethylamino)benzaldehyde, consists of a benzene ring with a formyl group (CHO) and a diethylamino group (N(C2H5)2) attached . The molecular formula is C11H15NO and the molecular weight is 177.24 g/mol .

Mechanism of Action

The parent compound, 4-(diethylamino)benzaldehyde, acts as an inhibitor of the enzyme aldehyde dehydrogenase . The mechanism of action of “4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone” is not explicitly mentioned in the available resources.

Safety and Hazards

The parent compound, 4-(diethylamino)benzaldehyde, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7/c1-3-19(4-2)11-7-5-10(6-8-11)9-13-14-12-15-17-18-16-12/h5-9H,3-4H2,1-2H3,(H2,14,15,16,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIXXZNPLPKAND-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323519
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1548833-58-4
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone
Reactant of Route 2
4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone
Reactant of Route 3
4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone
Reactant of Route 4
4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone
Reactant of Route 5
4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone
Reactant of Route 6
4-(diethylamino)benzaldehyde 1H-tetrazol-5-ylhydrazone

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